molecular formula C18H38N2O3Si B14894776 (2S,4S)-tert-Butyl 4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate

(2S,4S)-tert-Butyl 4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B14894776
M. Wt: 358.6 g/mol
InChI Key: LJYFJWQKLAZMTH-LSDHHAIUSA-N
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Description

tert-Butyl (2S,4S)-4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an amino group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is common to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the amino group, leading to various reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group and the TBDMS-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide, followed by reduction with triphenylphosphine, are used for introducing amino groups.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates and inhibitors.

Medicine

In medicinal chemistry, tert-Butyl (2S,4S)-4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate is explored for its potential as a drug candidate, particularly in the development of treatments for neurological disorders.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials, benefiting from its reactivity and stability.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, either inhibiting or activating biological pathways. The TBDMS group provides stability, preventing premature degradation and allowing for controlled release of the active compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate

Uniqueness

What sets tert-Butyl (2S,4S)-4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate apart is its combination of a piperidine ring with a TBDMS-protected hydroxyl group. This unique structure provides both stability and reactivity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H38N2O3Si

Molecular Weight

358.6 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H38N2O3Si/c1-17(2,3)23-16(21)20-11-9-14(19)13-15(20)10-12-22-24(7,8)18(4,5)6/h14-15H,9-13,19H2,1-8H3/t14-,15+/m0/s1

InChI Key

LJYFJWQKLAZMTH-LSDHHAIUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CCO[Si](C)(C)C(C)(C)C)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CCO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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